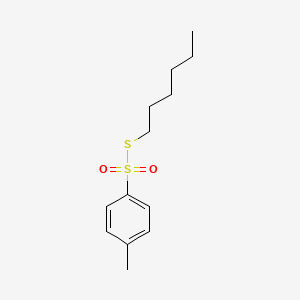
S-Hexyl p-toluenethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Hexyl p-toluenethiosulfonate: is an organic compound with the molecular formula C13H20O2S2 It is a member of the thiosulfonate family, characterized by the presence of a sulfonate group attached to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Hexyl p-toluenethiosulfonate typically involves the reaction of p-toluenesulfonyl chloride with hexanethiol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
p-Toluenesulfonyl chloride+Hexanethiol→S-Hexyl p-toluenethiosulfonate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Hexyl p-toluenethiosulfonate can undergo oxidation reactions to form sulfonic acids or sulfoxides.
Reduction: Reduction of this compound can lead to the formation of thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-Hexyl p-toluenethiosulfonate is used as a reagent in organic synthesis for the introduction of sulfonate groups into molecules. It is also employed in the synthesis of heterocyclic compounds and as a protecting group for thiols.
Biology: In biological research, this compound is used to study the effects of sulfonate groups on biological systems. It is also used in the development of enzyme inhibitors and as a probe for studying protein-sulfur interactions.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to modify biological molecules makes it a valuable tool in drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds. It is also used in the formulation of certain types of adhesives and coatings.
Mechanism of Action
The mechanism of action of S-Hexyl p-toluenethiosulfonate involves the interaction of its sulfonate group with target molecules. The sulfonate group can form strong covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
- S-Phenyl p-toluenethiosulfonate
- S-Benzyl p-toluenethiosulfonate
- S-Methyl p-toluenethiosulfonate
Comparison: S-Hexyl p-toluenethiosulfonate is unique due to its hexyl group, which imparts different physical and chemical properties compared to its analogs. The hexyl group increases the hydrophobicity of the compound, which can affect its solubility and reactivity. This makes this compound particularly useful in applications where increased hydrophobicity is desired, such as in the development of hydrophobic coatings or in organic synthesis where non-polar solvents are used.
Properties
CAS No. |
28519-32-6 |
|---|---|
Molecular Formula |
C13H20O2S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-hexylsulfanylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C13H20O2S2/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3 |
InChI Key |
YCOCBHPNOONOQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















